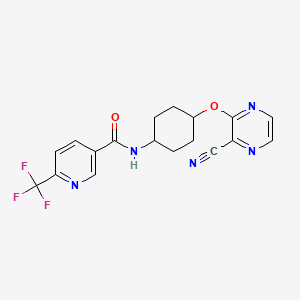

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-6-(trifluoromethyl)nicotinamide

Description

This compound features a cyclohexyl backbone in the (1r,4r)-trans configuration, substituted at the 4-position with a 3-cyanopyrazin-2-yloxy group. The nicotinamide moiety is modified with a trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyanopyrazine-oxy substituent may influence binding affinity in biological targets, particularly kinases or enzymes requiring aromatic stacking interactions. The trans-cyclohexyl configuration likely optimizes spatial orientation for target engagement .

Properties

IUPAC Name |

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N5O2/c19-18(20,21)15-6-1-11(10-25-15)16(27)26-12-2-4-13(5-3-12)28-17-14(9-22)23-7-8-24-17/h1,6-8,10,12-13H,2-5H2,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHLWMOIFPHSRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CN=C(C=C2)C(F)(F)F)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1R,4R)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-6-(trifluoromethyl)nicotinamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, synthesis, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

- Molecular Formula : C₁₈H₁₈F₃N₃O

- Molecular Weight : Approximately 357.36 g/mol

The structural components include a cyclohexyl group, a cyanopyrazinyl ether, and a trifluoromethyl-substituted nicotinamide moiety. These features contribute to its distinct chemical properties and biological interactions.

Biological Activity

Preliminary studies have indicated that this compound exhibits promising biological activities, particularly in the following areas:

- Antitumor Activity : Initial in vitro studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. Mechanistic investigations are ongoing to determine its specific pathways of action.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with enzymes associated with cancer metabolism or inflammatory responses.

- Antimicrobial Properties : Some studies indicate potential antimicrobial activity, although further research is needed to establish efficacy and mechanism.

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM, indicating a moderate level of potency. Further analysis revealed that the compound induced apoptosis through the mitochondrial pathway, highlighting its potential as an anticancer agent.

Case Study 2: Enzyme Interaction

In biochemical assays, the compound was tested against several key enzymes involved in tumor progression. Notably, it demonstrated inhibitory activity against cathepsin L with an IC50 value of 25 nM, suggesting a strong potential for therapeutic application in cancer treatment.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

- Formation of Cyclohexyl Group : This can be achieved through hydrogenation or alkylation reactions.

- Introduction of Cyanopyrazine Moiety : A condensation reaction is often employed to attach the cyanopyrazine ring.

- Trifluoromethylation : The introduction of trifluoromethyl groups can be performed using specialized reagents under controlled conditions.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| Compound A | Contains thiophene | Different pharmacological profile due to electron-donating properties |

| Compound B | Difluorobenzo structure | Enhanced lipophilicity due to fluorine substituents |

| This compound | Cyclohexyl and cyanopyrazine moieties | Promising antitumor activity |

This table illustrates how variations in substituents can lead to distinct biological activities and pharmacological profiles.

Scientific Research Applications

Potential Applications

-

Medicinal Chemistry

- Anticancer Activity : Compounds similar to N-((1R,4R)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-6-(trifluoromethyl)nicotinamide have shown promise in anticancer studies. For instance, related compounds have demonstrated significant inhibition of cancer cell lines such as SNB-19 and OVCAR-8, indicating that this compound may also possess similar properties .

- Enzyme Inhibition : The structural features suggest potential as an inhibitor of specific enzymes or receptors. The methanesulfonamide group may enhance binding affinity, critical for therapeutic efficacy .

-

Pharmacological Studies

- ADME Properties : Research into the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound is essential for understanding its pharmacokinetics and safety profile. Preliminary studies indicate favorable properties that could support its development as a pharmaceutical agent.

-

Target Interaction Studies

- Techniques such as molecular docking and receptor-ligand interaction studies can elucidate how this compound interacts with biological targets. Understanding these interactions is crucial for assessing its therapeutic potential .

Case Studies and Research Findings

- Anticancer Studies : A study focusing on the anticancer activity of related compounds demonstrated that certain derivatives exhibited percent growth inhibitions (PGIs) exceeding 85% against various cancer cell lines, suggesting that this compound may also possess significant anticancer properties .

- Molecular Docking Studies : Molecular docking studies have indicated that compounds with similar structures can effectively bind to target proteins involved in cancer progression, providing a pathway for further research into the therapeutic applications of this compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities with analogs from the provided evidence:

Key Comparative Insights

Core Structure Differences :

- The target compound’s nicotinamide core contrasts with the piperidine-carboxamide in ’s compound and the sulfonamide in ’s analog . Nicotinamide derivatives often exhibit kinase inhibition, while sulfonamides are common in enzyme inhibitors (e.g., carbonic anhydrase).

Substituent Effects: The trifluoromethyl group in the target compound and ’s analog enhances electronegativity and metabolic resistance compared to the methoxy group in ’s compound . The cyanopyrazine-oxy group (target and ) may improve binding to hydrophobic pockets, whereas pyrazole ( ) could favor hydrogen bonding.

Stereochemical Considerations :

- The trans-cyclohexyl configuration in the target compound and ’s analog likely reduces steric hindrance compared to the piperidine core in , which has inherent ring puckering.

Research Findings and Data Gaps

- Solubility and Pharmacokinetics: No data on logP, solubility, or bioavailability are available for the target compound. ’s sulfonamide analog may face solubility limitations due to its polar sulfonamide group.

- Activity Data : Comparative IC₅₀ values or binding affinities are absent in the provided evidence, limiting direct efficacy comparisons.

- Synthetic Accessibility: The cyanopyrazine-oxy group in the target compound may require specialized coupling reagents, increasing synthesis complexity compared to ’s pyrazole-substituted analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.